molecular formula C19H17F3N2O3 B2932255 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide CAS No. 922128-34-5

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2932255
CAS No.: 922128-34-5
M. Wt: 378.351
InChI Key: LZGRPPIQDKCOKR-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide is a benzoxazepine derivative featuring a 3-(trifluoromethyl)benzamide substituent. The benzoxazepine core provides a rigid bicyclic scaffold, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or CNS-targeted drug development. Its molecular formula is C20H17F3N2O3, with a molecular weight of 390.36 g/mol.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-2-24-8-9-27-16-7-6-14(11-15(16)18(24)26)23-17(25)12-4-3-5-13(10-12)19(20,21)22/h3-7,10-11H,2,8-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGRPPIQDKCOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

  • Molecular Formula : C15H20F3N2O
  • Molecular Weight : 306.33 g/mol
  • CAS Number : 922055-28-5

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cytokine Release : Benzoxazepines have been shown to suppress interleukin (IL)-17 release in human T-helper 17 (TH17) cells. This suppression is thought to occur via an induced-fit binding mode to the nuclear receptor RORγt, which is crucial for TH17 cell differentiation and function .
  • Anti-Diabetic Potential : Similar compounds in the benzoxazepine family have been investigated for their roles in treating Type 1 and Type 2 diabetes. They appear to influence metabolic pathways that regulate insulin sensitivity and glucose homeostasis .
  • Antitumor Activity : Some studies suggest that benzoxazepines may exhibit antitumor properties by modulating pathways involved in cell proliferation and apoptosis. The trifluoromethyl group is believed to enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells .

Biological Activity Data

Activity Description Reference
IL-17 SuppressionPotent suppression of IL-17 release in TH17 cells
Anti-Diabetic EffectsPotential role in managing Type 1 and Type 2 diabetes
Antitumor EffectsModulation of cell proliferation pathways

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on IL-17 Release : A study demonstrated that benzoxazepines could significantly reduce IL-17 levels in vitro, suggesting a therapeutic potential for autoimmune diseases where IL-17 plays a pivotal role .
  • Diabetes Management Research : Another research effort focused on the use of related benzoxazepine derivatives in animal models of diabetes, showing improvements in glucose tolerance tests and insulin sensitivity .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that benzoxazepine derivatives could induce apoptosis and inhibit growth in a dose-dependent manner, supporting their potential as anticancer agents .

Comparison with Similar Compounds

Key Structural Differences

The compound shares structural similarities with two analogs:

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide (CAS 922128-36-7)

3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide (CAS 922054-59-9)

Core Similarities : All three compounds retain the 4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl backbone.
Key Variations :

  • Target Compound : Aromatic 3-(trifluoromethyl)benzamide group.
  • Analog 1 : Aliphatic cyclohexanecarboxamide substituent.
  • Analog 2 : Aliphatic cyclopentyl-propanamide chain.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Molecular Formula C20H17F3N2O3 C18H24N2O3 C19H26N2O3
Molecular Weight (g/mol) 390.36 316.4 330.4
Substituent Type Aromatic (CF3) Aliphatic (cyclohexane) Aliphatic (cyclopentyl)
Lipophilicity (LogP)* Higher (CF3 group) Moderate Moderate

*Predicted based on substituent chemistry.

Pharmacological Implications

  • Target Compound : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, as seen in kinase inhibitors like sorafenib .
  • Analog 1 : The cyclohexane group may reduce solubility but improve membrane permeability, common in CNS drugs .

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